2-[(E)-[[2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoic acid
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Overview
Description
2-[(E)-[[2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[[2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,6-dichlorobenzylamine under controlled conditions.
Acylation reaction: The intermediate is then reacted with acetic anhydride to form the acetylated product.
Hydrazone formation: The acetylated product is treated with hydrazine hydrate to form the hydrazone derivative.
Final condensation: The hydrazone derivative is then condensed with 2-formylbenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[[2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[(E)-[[2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Industrial Applications: It is investigated for use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[[2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their active sites and preventing substrate binding.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
2,6-dichlorobenzylamine: Another precursor used in the synthetic route.
Sulfonyl hydrazones: Compounds with similar structural features and potential biological activity.
Uniqueness
2-[(E)-[[2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(E)-[[2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]acetyl]hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3N3O5S/c24-16-8-10-17(11-9-16)35(33,34)29(13-19-20(25)6-3-7-21(19)26)14-22(30)28-27-12-15-4-1-2-5-18(15)23(31)32/h1-12H,13-14H2,(H,28,30)(H,31,32)/b27-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOUJITYXCXCG-KKMKTNMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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